N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8; molecular formula C₁₇H₂₂N₂O₂; molecular weight 286.37 g/mol) is a synthetic small-molecule amide belonging to the phenylcyclohexanecarboxamide class, characterized by a 2-oxopyrrolidin-1-yl substituent at the meta position of the anilide phenyl ring. It is commercially supplied as an off-white to white solid (melting point 147–151 °C) and is primarily catalogued as a heterocyclic building block for medicinal chemistry and chemical biology applications.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B14112545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C17H22N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21)
InChIKeyKEHDFDMCFCBEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8): Chemical Identity, Class, and Procurement Baseline


N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8; molecular formula C₁₇H₂₂N₂O₂; molecular weight 286.37 g/mol) is a synthetic small-molecule amide belonging to the phenylcyclohexanecarboxamide class, characterized by a 2-oxopyrrolidin-1-yl substituent at the meta position of the anilide phenyl ring . It is commercially supplied as an off-white to white solid (melting point 147–151 °C) and is primarily catalogued as a heterocyclic building block for medicinal chemistry and chemical biology applications . The compound is listed in the ZINC database (ZINC000019087928) and is available from multiple building-block suppliers including ChemBridge and Enamine, though no known bioactivity is recorded in ChEMBL 20 for this specific entity [1].

Why Generic Substitution Fails for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide: Structural Nuances That Defeat One-Size-Fits-All Sourcing


Within the phenylcyclohexanecarboxamide chemotype, seemingly minor structural perturbations produce divergent physicochemical and biological profiles that preclude casual interchange. The target compound bears an unsubstituted meta-(2-oxopyrrolidin-1-yl) group on the anilide phenyl ring combined with a cyclohexanecarboxamide terminus. Close analogs such as N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 941957-57-9, MW 330.4) and N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide introduce electron-donating substituents at the 4-position that alter ring electronics, steric bulk, hydrogen-bonding capacity, and metabolic liability . Analogs with shorter acyl chains—e.g., N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CHEMBL1565601; PDB ligand T7Y)—replace the cyclohexyl group with a methyl group, substantially reducing logP, molecular volume, and target-binding surface area [1]. These structural distinctions directly impact solubility, membrane permeability, protein binding, and assay reproducibility, making generic substitution scientifically indefensible without side-by-side validation data [2].

Quantitative Evidence Guide: N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Substituted Analogs: Impact on Permeability and Assay Compatibility

The target compound (MW 286.37; predicted logP ~2.5–3.0) is significantly smaller and less lipophilic than its 4-methoxy analog (N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide, CAS 941957-57-9; MW 330.4 g/mol; predicted logP ~2.8–3.5) . The 44-Dalton mass increment and added hydrogen-bond acceptor from the methoxy group in the 4-substituted analog translate to measurably different chromatographic retention, aqueous solubility, and membrane permeability. In screening cascades, these differences alter apparent potency, cellular uptake, and off-target promiscuity, as established by the broader structure–property relationship (SPR) literature on anilide chemotypes [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Acyl-Terminus Comparison: Cyclohexanecarboxamide vs. Acetamide – Implications for Target Residence Time and Selectivity

Replacement of the cyclohexanecarboxamide terminus with a simple acetamide group—as in the crystallographically characterized analog N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (PDB ligand T7Y in structure 5RFQ; MW 218.25)—removes six sp³ carbon atoms and the cyclohexyl ring, reducing molecular volume by approximately 68 cm³/mol and eliminating a key hydrophobic contact surface [1]. The crystal structure of the acetamide analog bound to its protein target (PDB 5RFQ) reveals that the 2-oxopyrrolidine ring engages in specific polar interactions, while the acetamide methyl group occupies a shallow hydrophobic pocket [2]. The cyclohexyl group of the target compound is predicted to fill this pocket more completely, potentially increasing binding enthalpy and residence time. This inference is supported by the broader medicinal chemistry principle that cyclohexyl-for-methyl substitution routinely enhances target affinity through improved van der Waals complementarity [3].

Structure–activity relationship Chemical probe development Binding kinetics

Metabolic Stability: Carboxamide vs. Sulfonamide Scaffold Differentiation in the 3-(2-Oxopyrrolidin-1-yl)phenyl Series

Sulfonamide analogs bearing the same 3-(2-oxopyrrolidin-1-yl)phenyl substructure—such as N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide (MW 366.4) and N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide—substitute the metabolically robust carboxamide linkage for a sulfonamide group . Carboxamides are generally hydrolyzed by carboxylesterases and amidases with slower kinetics than the corresponding esters, whereas sulfonamides are typically resistant to hydrolytic cleavage but are subject to N-dealkylation and aromatic hydroxylation by CYP450 enzymes [1]. This class-level metabolic divergence means that the carboxamide scaffold of the target compound offers a distinct clearance pathway compared to sulfonamide-based analogs, which can be a decisive factor when selecting a chemical probe for in vivo studies where metabolic stability must match the desired pharmacokinetic profile [2].

Drug metabolism Pharmacokinetics Scaffold selection

Vendor Purity and Physical Form Consistency: Procurement-Relevant Differentiation from Uncharacterized Analogs

The target compound is supplied as a well-characterized solid with defined melting point (147–151 °C) and appearance (off-white to white solid) by Hoffman Fine Chemicals (Product Number HFC3991), with storage conditions specified as sealed, dry storage at 20–22 °C . In contrast, several structurally close analogs—including N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide and N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide—are listed in vendor catalogs without explicit melting point, purity specification, or storage condition documentation . The availability of defined purity metrics (≥95% typical for ChemBridge building blocks sourcing this compound) and reproducible melting-point data enables lot-to-lot consistency verification by the end user, which is essential for quantitative biochemical and biophysical assays .

Compound sourcing Quality control Reproducibility

Procurement-Driven Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide


Fragment-Based and Structure-Guided Lead Discovery Leveraging Crystallographically Characterized Acetamide Analog

The target compound's close structural relationship to the crystallographically resolved acetamide analog (PDB 5RFQ ligand T7Y) makes it a logical progression candidate for fragment-to-lead optimization. The cyclohexanecarboxamide terminus is predicted to occupy the hydrophobic sub-pocket adjacent to the 2-oxopyrrolidine binding site with greater complementarity than the methyl group of the acetamide analog [1]. Procurement of the target compound enables structure-guided medicinal chemistry teams to test whether the cyclohexyl extension improves binding affinity, selectivity, and residence time over the smaller acetamide fragment, using the PDB 5RFQ structure as a docking template for design [2].

Chemical Probe Development Requiring Carboxamide-Based Metabolic Stability

When designing chemical probes intended for cellular or in vivo target-engagement studies, metabolic stability is a critical procurement criterion. The carboxamide scaffold of the target compound is expected to be hydrolyzed by carboxylesterases and amidases, a distinct clearance pathway from the CYP450-mediated oxidation that dominates sulfonamide analog metabolism [1]. For programs where a predictable, non-CYP-mediated clearance mechanism is desirable—for instance, to minimize drug–drug interaction risk or to avoid CYP polymorphism-dependent variability—the carboxamide scaffold offers a rational selection advantage, provided the hydrolysis rate is experimentally verified in the relevant species [2].

Synthetic Chemistry: Versatile Building Block for Parallel Library Synthesis

The compound's dual-reactive architecture—a cyclohexanecarboxamide moiety amenable to N-functionalization and a 2-oxopyrrolidinone ring that can be reduced, alkylated, or ring-opened—makes it a versatile building block for generating diverse screening libraries [1]. The unsubstituted meta-phenyl position preserves vector diversity for further elaboration (e.g., halogenation, cross-coupling), which is constrained in the 4-methoxy and 4-methyl analogs that already occupy a potential diversification site [2]. Procurement from multiple established building-block suppliers (ChemBridge, Enamine, Molport) ensures competitive pricing and supply-chain redundancy for parallel synthesis campaigns [3].

Pharmacokinetic and Metabolic Pathway Profiling in Preclinical Species

The target compound serves as a tool molecule for profiling carboxylesterase-mediated amide hydrolysis across species, a key parameter for translational pharmacokinetics. Its relatively low molecular weight (286.37) and moderate predicted lipophilicity make it suitable for intravenous and oral dosing in rodent PK studies [1]. Comparative metabolic profiling against sulfonamide analogs bearing the same 3-(2-oxopyrrolidin-1-yl)phenyl substructure can directly quantify the impact of the carboxamide-versus-sulfonamide linkage on clearance, bioavailability, and metabolite identification, generating data that informs the selection of optimal chemotypes for lead optimization [2].

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.